kuwanon R

Description

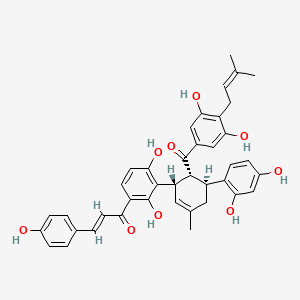

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C40H38O9 |

|---|---|

Molecular Weight |

662.7 g/mol |

IUPAC Name |

(E)-1-[3-[(1S,5S,6R)-6-[3,5-dihydroxy-4-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C40H38O9/c1-21(2)4-11-28-34(45)18-24(19-35(28)46)39(48)37-30(27-12-10-26(42)20-36(27)47)16-22(3)17-31(37)38-33(44)15-13-29(40(38)49)32(43)14-7-23-5-8-25(41)9-6-23/h4-10,12-15,17-20,30-31,37,41-42,44-47,49H,11,16H2,1-3H3/b14-7+/t30-,31+,37-/m1/s1 |

InChI Key |

PXFKYAIDSYKIJA-DLBCFTNOSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=CC(=C(C(=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=CC=C(C=C5)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=CC(=C(C(=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=CC=C(C=C5)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Specific Plant Tissues

The principal botanical source of kuwanon R is Morus alba, commonly known as white mulberry, which belongs to the Moraceae family. nih.gov This species has been the subject of extensive phytochemical investigation, leading to the identification of numerous prenylated flavonoids, including this compound. nih.gov Research indicates that these compounds are not uniformly distributed throughout the plant. The root bark, referred to as Mori Cortex, is a particularly rich source of various kuwanon compounds and other bioactive molecules. nih.govfrontiersin.org

While Morus alba is the most cited source, related species within the Moraceae family are also known to produce similar compounds. For instance, other kuwanon derivatives, such as kuwanon P, X, and Y, have been successfully isolated from the stem bark of Morus macroura. nih.gov Furthermore, phytochemical screening of plants from the related genus Broussonetia has also yielded various flavonoids, indicating a broader distribution of this compound class within the Moraceae family. researchgate.net The presence of these adducts across different species highlights the chemotaxonomic significance of these compounds within this plant family.

Table 1: Selected Kuwanon Compounds and Their Botanical Sources in the Family Moraceae

| Compound | Botanical Source(s) | Family |

|---|---|---|

| This compound | Morus alba nih.gov | Moraceae |

| Kuwanon G | Morus alba nih.govwikipedia.orgresearchgate.net | Moraceae |

| Kuwanon C | Morus alba mdpi.com | Moraceae |

| Kuwanon T | Morus alba nih.govmdpi.com | Moraceae |

| Kuwanon H | Morus alba clockss.orgacs.org | Moraceae |

| Kuwanon P, X, Y | Morus macroura nih.gov | Moraceae |

Beyond direct extraction from plant tissues, biotechnological methods offer an alternative route for the production of this compound. Plant tissue culture, specifically the use of callus cultures, has been identified as a viable system for producing this and other secondary metabolites. nih.govplantcelltechnology.com this compound has been successfully isolated from the liquid medium of Sharon root cultures of Morus alba. nih.gov

This process involves several stages. plantcelltechnology.com It begins with the selection of a suitable plant part, known as an explant (e.g., root or leaf tissue), which is surface-sterilized and placed onto a sterile nutrient medium. plantcelltechnology.comnih.gov The medium, often a formulation like Murashige and Skoog (MS), is supplemented with plant growth regulators, typically a specific ratio of an auxin and a cytokinin, to induce the formation of a callus—an unorganized mass of undifferentiated plant cells. nih.govresearchgate.net For large-scale production, this callus can be transferred to a liquid medium and grown as a cell suspension culture. mdpi.com The cells in suspension then synthesize and may secrete secondary metabolites like this compound into the culture medium, from which they can be subsequently isolated and purified. nih.govmdpi.com

Table 2: General Stages of Plant Callus Culture for Secondary Metabolite Production

| Stage | Description | Key Components/Factors |

|---|---|---|

| Initiation | An explant is cultured on solid medium to induce callus formation. nih.gov | Explant (e.g., leaf, root), sterile technique, nutrient medium (e.g., MS), plant growth regulators (auxins, cytokinins). nih.govresearchgate.net |

| Proliferation | The induced callus is subcultured onto fresh medium to increase its biomass. mdpi.com | Regular transfer to fresh medium (subculturing). |

| Production | Callus is transferred to a liquid medium (suspension culture) to produce the target compounds. mdpi.com | Liquid nutrient medium, agitation (shaker), controlled environment (light, temperature). |

| Extraction | The target compound is isolated from the cells or the liquid culture medium. nih.gov | Standard extraction and purification techniques. |

Isolation Techniques in Phytochemical Investigations

The isolation of this compound from its natural sources follows a standard protocol used in phytochemical investigations to separate and purify specific bioactive compounds from a complex plant extract. nih.gov

The procedure typically commences with the extraction of the raw plant material, such as the dried and powdered root bark of Morus alba. nih.gov A solvent, commonly methanol (B129727) or ethanol, is used to generate a crude extract containing a wide array of phytochemicals. nih.govnih.gov

This crude extract is then subjected to a series of separation and purification steps. nih.gov Column chromatography is a fundamental technique employed for the initial fractionation of the extract. nih.gov In this step, the extract is passed through a stationary phase, such as silica (B1680970) gel or alumina, and different compounds are separated based on their polarity by eluting with a gradient of solvents. nih.gov The resulting fractions are often monitored using Thin-Layer Chromatography (TLC) to identify those containing the compound of interest. nih.gov For final purification to achieve a high degree of purity, more advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC) are utilized. nih.gov

Once the compound is isolated in its pure form, its chemical structure is elucidated. This is accomplished through the use of various spectroscopic techniques, primarily including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecule's atomic arrangement and mass. researchgate.netbiomedres.us

Table 3: Summary of Phytochemical Isolation and Identification Stages for this compound

| Stage | Technique(s) | Purpose |

|---|---|---|

| Extraction | Solvent extraction (e.g., using methanol). nih.gov | To obtain a crude mixture of phytochemicals from the plant material. |

| Separation & Fractionation | Column Chromatography (CC). nih.gov | To separate the crude extract into simpler fractions based on polarity. |

| Monitoring | Thin-Layer Chromatography (TLC). nih.gov | To track the progress of separation and identify fractions containing the target compound. |

| Purification | High-Performance Liquid Chromatography (HPLC). nih.gov | To isolate the target compound in a highly pure form. |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS). researchgate.netbiomedres.us | To determine the precise chemical structure of the isolated compound. |

Biosynthesis and Elucidation of Biogenetic Pathways

Enzymatic Diels-Alder Cycloaddition in Kuwanon R Formation

The formation of the characteristic cyclohexene (B86901) ring in this compound and related compounds is accomplished through a highly controlled enzymatic Diels-Alder reaction. This [4+2] cycloaddition is a pivotal step in the biogenesis of these complex natural products. nih.govnih.gov The reaction involves the formation of a new six-membered ring from a conjugated diene and an alkene (dienophile). core.ac.uk

Research has identified specific chalcones as the precursors, or "monomers," for the Diels-Alder reaction that forms various kuwanon compounds. For this compound, two key phenols are believed to act as the diene and dienophile. nih.gov Cell cultures of Morus alba that produce this compound have also been found to contain these likely precursors, supporting their role in the biosynthetic pathway. mdpi.com

| Diels-Alder Adduct | Putative Precursor (Diene Component) | Putative Precursor (Dienophile Component) |

|---|---|---|

| This compound | Morachalcone A | Dehydroprenylisobavachalcone |

The biosynthesis of Diels-Alder adducts in Morus alba is not a spontaneous chemical reaction but is catalyzed by specific enzymes, termed Diels-Alderases. nih.gov The involvement of an enzymatic system was confirmed through administration experiments where modified precursors, O-methylated chalcones, were fed to Morus alba cell cultures. nih.govrsc.org The cells processed these unnatural substrates, producing optically active O-methylated versions of Diels-Alder adducts like kuwanon J and chalcomoracin (B1204337). rsc.org This demonstrated that an enzyme system is responsible for catalyzing the cycloaddition, as a purely chemical reaction would have resulted in a racemic mixture. core.ac.uk

These Diels-Alderase enzymes exert strict stereochemical control over the reaction. Depending on whether the cycloaddition is an exo- or endo- addition, different stereoisomers are formed. nih.gov This enzymatic control ensures the specific three-dimensional structure of the final natural product, which is crucial for its biological activity. The regioselectivity of the reaction has also been demonstrated, where only one specific regioisomer is formed, as predicted by the molecular orbital theory (HOMO-LUMO interactions). nih.gov

Isoprenoid Biosynthesis Pathways in Morus alba Cell Cultures

The prenyl groups attached to the flavonoid backbone of this compound originate from isoprenoid biosynthesis pathways. Studies using Morus alba cell cultures have revealed that at least two independent and distinct pathways operate within the cells to produce different types of isoprenoids. nih.gov

In many organisms, the mevalonate (B85504) (MVA) pathway is a primary route for producing isoprenoid precursors. However, research on Morus alba cell cultures suggests this is not the case for prenylflavonoids like the precursors to this compound. nih.gov Experiments using compactin, a known inhibitor of the MVA pathway's key enzyme HMG-CoA reductase, showed that the biosynthesis of sterols such as β-sitosterol was inhibited. In contrast, the formation of isoprenylated phenols like chalcomoracin was resistant to compactin. nih.gov

Furthermore, direct feeding of labeled mevalonate to the cell cultures did not result in its incorporation into the isoprenyl units of chalcomoracin, while it was incorporated into β-sitosterol. This strongly indicates that two separate isoprenoid pathways are active: the conventional mevalonate pathway for sterol synthesis and a distinct, non-mevalonate pathway for the synthesis of the isoprenyl moieties of phenolic compounds. nih.gov

Further investigation into the non-mevalonate pathway for isoprenoid precursors in Morus alba pointed to a novel route connected to primary metabolism. Administration of isotopically labeled glycerol (B35011) ([1,3-¹³C₂]- and [2-¹³C]-glycerol) to the cell cultures revealed a unique labeling pattern in the prenyl groups of flavonoids. This evidence suggests a biosynthetic route that operates through a junction of the glycolysis and the pentose-phosphate cycle, providing the fundamental building blocks for the isoprenoid units attached to the chalcone (B49325) precursors. nih.gov

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

Isotopic labeling has been an indispensable tool for tracing the intricate biosynthetic pathways leading to this compound and related adducts. nih.gov By feeding cell cultures with precursors labeled with stable isotopes like ¹³C, researchers can track how these precursors are incorporated into the final molecules, thereby mapping the metabolic flow. mdpi.comnih.gov

Incorporation studies using [1-¹³C], [2-¹³C], and [1,2-¹³C₂] acetate (B1210297) in Morus alba cell cultures were fundamental in confirming the polyketide origin of the aromatic rings of compounds like kuwanon J and chalcomoracin. mdpi.com These experiments demonstrated that the chalcone moiety (ring A) and the 2-arylbenzofuran unit are derived from the same cinnamoylpolyketide precursor through different cyclization reactions (Claisen condensation vs. aldol (B89426) condensation). mdpi.com As detailed previously, labeling with ¹³C-glycerol and the use of ¹³C-acetate in conjunction with inhibitors like compactin were crucial in differentiating the isoprenoid biosynthesis pathways. nih.gov

¹³C-Acetate Incorporation Experiments

Isotopic labeling experiments using ¹³C-labeled acetate have been fundamental in elucidating the origins of the carbon skeleton of mulberry Diels-Alder adducts. mdpi.com Although specific data for this compound is not available, the results from feeding experiments with [1-¹³C], [2-¹³C], and [1,2-¹³C₂] acetate in Morus alba cell cultures producing compounds like kuwanon J provide a clear blueprint for the biosynthesis of the entire class of related molecules. mdpi.com

These studies have demonstrated that the aromatic rings of the chalcone precursors are derived from the acetate-malonate pathway. mdpi.com The incorporation patterns observed in analogous compounds confirm the origins of the carbon atoms within the core flavonoid structure.

The general findings from these foundational ¹³C-acetate incorporation studies on related mulberry adducts can be summarized as follows:

A-Ring of Chalcone Precursor: High incorporation of ¹³C-acetate is observed, consistent with its formation from three molecules of malonyl-CoA (derived from acetyl-CoA) and a starter molecule of 4-coumaroyl-CoA.

B-Ring and C3-Fragment of Chalcone Precursor: These are derived from the shikimate pathway, originating from phenylalanine, and are thus not directly labeled by acetate.

Prenyl Moieties: Pulsed feeding experiments with [2-¹³C] acetate have shown incorporation into the carbon atoms of the prenyl side chains. This indicates that the isoprenoid units are also assembled from acetate precursors via the mevalonate pathway, forming isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com

The expected labeling pattern for the precursors of this compound, based on these established principles, is detailed in the table below.

| Precursor Molecule | Structural Unit | Biosynthetic Origin | Predicted ¹³C-Acetate Incorporation |

|---|---|---|---|

| Morachalcone A (Dienophile) | A-Ring | Acetate-Malonate Pathway | High |

| B-Ring & C3-Fragment | Shikimate Pathway | Low/None | |

| Dehydroprenylisobavachalcone (Diene) | Chalcone Skeleton | Mixed (Acetate/Shikimate) | High in A-Ring |

| Dehydroprenyl Moiety | Mevalonate Pathway | High |

These labeling experiments have been pivotal, confirming that the complex carbon framework of these Diels-Alder adducts is constructed from fundamental metabolic building blocks. The enzymatic machinery of Morus alba assembles these precursors before the key cycloaddition step. mdpi.com

Mechanistic Insights into Regioselectivity

The formation of this compound from its precursors is not a random chemical event but a highly controlled enzymatic reaction. The key step is a [4+2] Diels-Alder cycloaddition, and the specific regiochemistry observed in the final product is a direct consequence of the enzymatic catalysis. mdpi.com The existence of a specific "Diels-Alderase" enzyme system in Morus alba has been proven, which governs the reaction's regio- and stereoselectivity. mdpi.com

The regioselectivity of the Diels-Alder reaction is determined by the electronic properties of the diene and the dienophile. According to Frontier Molecular Orbital (FMO) theory, the reaction proceeds in a way that allows for the most efficient overlap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov

In the biosynthesis of mulberry adducts, studies on model compounds have demonstrated that the cycloaddition is intrinsically regioselective, yielding only one regioisomer. nih.gov For this compound, the reaction occurs between the dehydroprenyl moiety of dehydroprenylisobavachalcone (acting as the diene) and the activated double bond of morachalcone A (the dienophile).

The key factors influencing the regioselectivity are:

Enzyme Catalysis: The presence of a Diels-Alderase enzyme (such as MaDA, identified from Morus alba) creates a specific binding pocket that orients the two precursor molecules (morachalcone A and dehydroprenylisobavachalcone) in a precise arrangement. mdpi.com This steric guidance ensures that the cycloaddition occurs with a specific regiochemistry.

Electronic Factors: The distribution of electron density in the diene and dienophile precursors directs the formation of the new carbon-carbon bonds. The hydroxyl group at the C2' position of the chalcone dienophile is believed to play a significant role in activating the double bond for the cycloaddition. mdpi.com

Stereoselectivity: The enzymatic reaction also controls the stereochemistry of the final product, determining whether the addition is endo or exo, which dictates the spatial arrangement of the substituents on the newly formed cyclohexene ring. nih.gov

The combination of these factors ensures that the biosynthesis of this compound is a highly specific process, leading to the formation of a single, well-defined molecular architecture from its chalcone precursors.

Chemical Synthesis and Analogues of Kuwanon R

Biomimetic Synthesis Strategies

Biomimetic synthesis aims to replicate natural biosynthetic routes in a laboratory setting. For Diels-Alder type natural products like kuwanon R, this typically involves the [4+2] cycloaddition of suitable diene and dienophile precursors that resemble the hypothesized natural building blocks.

Diels-Alder [4+2] Cycloaddition Approaches

The core structure of this compound suggests it arises from a [4+2] cycloaddition between a chalcone (B49325) derivative acting as a dienophile and a dehydroprenylchalcone derivative acting as a diene nih.govscispace.commdpi.com. Studies on related kuwanons, such as kuwanon J, Q, and V, which are also Diels-Alder adducts of prenylchalcone derivatives, support this biosynthetic hypothesis nih.govscispace.com. This compound is specifically hypothesized to be an adduct of morachalcone A (as the dienophile) and dehydroprenylisobavachalcone (as the diene) scispace.commdpi.com.

Synthetic efforts towards similar flavonoid Diels-Alder adducts have successfully employed Diels-Alder reactions. For instance, the synthesis of kuwanon V and dorsterone methyl ethers involved a [4+2] biomimetic Diels-Alder cycloaddition between a chalcone diene and a chalcone dienophile mdpi.com. The success of these approaches for related structures highlights the potential of Diels-Alder cycloaddition as a key step in the biomimetic synthesis of this compound.

Stereoselective Synthesis Methodologies

Achieving stereocontrol is crucial in the synthesis of natural products with defined biological activities, as different stereoisomers can exhibit different properties. This compound, like many natural products, possesses specific stereochemistry. Stereoselective synthesis methodologies are employed to control the formation of chiral centers during the synthesis.

While specific detailed reports on the stereoselective synthesis of this compound were not prominently found in the search results, research on the stereoselective synthesis of other prenylated flavonoids and Diels-Alder adducts from Morus species provides relevant insights mdpi.comresearchgate.netmsu.eduresearchgate.netdntb.gov.ua. Methodologies explored in the synthesis of related compounds include asymmetric Diels-Alder cycloadditions catalyzed by chiral Lewis acids or organocatalysts mdpi.commsu.eduresearchgate.net. For example, asymmetric Diels-Alder reactions promoted by chiral boron complexes have been successfully applied in the enantioselective synthesis of kuwanons I and J mdpi.commsu.edudntb.gov.uaresearchgate.net. These methods aim to control the endo/exo selectivity and enantiomeric excess of the cycloaddition product, which are critical for synthesizing the correct stereoisomer of the natural product.

General stereoselective synthesis strategies applicable to flavonoids include stereoselective chalcone epoxidation, Sharpless asymmetric dihydroxylation, and the Mitsunobu reaction mdpi.comresearchgate.net. Chiral auxiliaries and various forms of catalysis (organo-, organometallic, and biocatalysis) have also been employed to obtain chiral flavonoids with high enantiomeric purity mdpi.comresearchgate.net. Applying these established stereoselective techniques to the proposed Diels-Alder precursors of this compound would be essential for its controlled synthesis.

Synthetic Derivatization and Analogue Preparation

Synthetic derivatization and the preparation of analogues are common strategies in medicinal chemistry to explore the structure-activity relationship (SAR) of a natural product and potentially enhance its desirable properties.

Modifications for Structure-Activity Exploration

Modifications to the core structure of this compound or its potential precursors can lead to analogues with altered biological activities. Structure-activity relationship studies on related prenylated flavonoids have shown that the presence and position of functional groups, including hydroxyl groups and isoprenyl units, significantly influence their biological effects mdpi.comnih.govresearchgate.net.

For this compound, modifications could involve altering the hydroxylation pattern on the aromatic rings, changing the nature or position of the prenyl groups, or modifying the cyclohexene (B86901) ring formed by the Diels-Alder reaction. By synthesizing a series of analogues with systematic structural variations, researchers can gain insights into which parts of the molecule are crucial for its activity. While specific SAR studies focused solely on synthetic this compound analogues were not detailed in the search results, the general principles of SAR exploration in prenylated flavonoids would apply mdpi.comnih.govresearchgate.net. This involves synthesizing compounds with targeted modifications and evaluating their biological activities to establish relationships between structural features and observed effects.

Exploration of Isoprenyl Group Variations

The isoprenyl groups are characteristic features of this compound and other prenylated flavonoids, and they play a role in their lipophilicity and interaction with biological targets researchgate.netnih.govnih.gov. Variations in the isoprenyl side chain, such as changes in length, degree of saturation, or the presence of additional functional groups, can significantly impact the biological activity of flavonoid derivatives researchgate.net.

Synthetic strategies can be developed to introduce different isoprenyl or related lipophilic groups at various positions on the flavonoid core or its precursors. This could involve prenylation reactions on suitable phenolic hydroxyl groups or the incorporation of modified prenyl units into the diene or dienophile components used in the Diels-Alder cycloaddition. Exploring these variations allows for the investigation of how the lipophilic character and the specific shape and flexibility conferred by the isoprenyl group influence the binding and activity of this compound analogues. Research on other prenylated flavonoids indicates that the position and nature of the prenyl attachment can affect properties like radical scavenging activity and interaction with enzymes mdpi.comresearchgate.net.

Preclinical Investigations of Kuwanon R Biological Activities and Molecular Mechanisms

Antiviral Mechanisms of Action Research

Preclinical investigations specifically detailing the antiviral mechanisms of action for Kuwanon R are not extensively available in the current scientific literature. While related compounds from the Morus genus have been a subject of antiviral research, studies focusing solely on this compound are required to elucidate its specific activities.

Modulation of Inflammatory and Immune Signaling Pathways

There is currently a lack of specific preclinical data demonstrating how this compound modulates inflammatory and immune signaling pathways in the context of viral infections. Research is needed to determine if this compound interacts with key immune regulators, such as interferons or cytokine signaling cascades, during a viral challenge.

Targeting Viral Proteins and Host Receptors

Scientific literature does not presently contain specific preclinical evidence of this compound directly targeting viral proteins or host cell receptors to inhibit viral entry or replication. While other flavonoids have been shown to interact with viral enzymes or block the binding of viruses to cellular receptors, similar studies have not yet been published for this compound.

Broad-Spectrum Antiviral Potential in Preclinical Models

The potential broad-spectrum antiviral activity of this compound has not been established in preclinical models. Comprehensive screening against a diverse range of viruses would be necessary to ascertain whether this compound exhibits inhibitory effects across different viral families.

Anti-inflammatory Modulations

Research into the anti-inflammatory properties of this compound has provided more specific insights, particularly concerning its interaction with key inflammatory signaling pathways.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Activity

Preclinical studies have identified this compound as an inhibitor of the Nuclear Factor-Kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. Research has shown that this compound can effectively inhibit NF-κB activity. nih.govtmrjournals.com One study, utilizing human cervical cancer HeLa cells activated by Tumor Necrosis Factor-alpha (TNF-α), determined a specific inhibitory concentration for this effect. nih.gov

The inhibition of NF-κB is a significant mechanism for controlling inflammation, as this pathway's activation leads to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing NF-κB, this compound demonstrates a potential mechanism for exerting anti-inflammatory effects at a molecular level. nih.govnih.gov

Table 1: Inhibitory Effect of this compound on NF-κB Activity

| Cell Line | Activator | IC50 Value | Reference |

|---|---|---|---|

| HeLa | TNF-α | 7.38 μM | nih.gov |

Crosstalk with PI3K/AKT/GSK3αβ/P38 MAPK Signaling Cascades

Currently, there are no specific preclinical studies that describe the interaction or crosstalk between this compound and the PI3K/AKT/GSK3αβ/P38 MAPK signaling cascades. These interconnected pathways are critical in regulating cellular processes, including inflammation, proliferation, and survival. nih.govnih.gov Further investigation is required to determine if the anti-inflammatory activities of this compound involve the modulation of these complex signaling networks.

Regulation of Pro-inflammatory Cytokine Production

Preclinical research indicates that this compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. A primary mechanism identified is the inhibition of Nuclear Factor-kappa B (NF-κB) activity. tandfonline.comekb.eg NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines.

In one study, this compound was shown to strongly inhibit the activity of NF-κB in human cervical cancer HeLa cells that were activated by Tumor Necrosis Factor-alpha (TNF-α). sci-hub.se This inhibitory effect was quantified with a half-maximal inhibitory concentration (IC₅₀) value of 7.38 μM. sci-hub.se By suppressing the NF-κB signaling pathway, this compound can effectively downregulate the transcription and subsequent production of pro-inflammatory cytokines, which are key mediators of inflammation. sci-hub.se

| Compound | Target | Cell Line | Activator | IC₅₀ Value | Reference |

|---|---|---|---|---|---|

| This compound | NF-κB Activity | HeLa | TNF-α | 7.38 μM | sci-hub.se |

Antihypertensive Research in Preclinical Models

The scientific literature available does not provide extensive direct evidence on the specific modulatory effects of this compound on the Renin-Angiotensin System (RAS) in preclinical models. The RAS is a crucial hormonal cascade that regulates blood pressure and fluid balance. researchgate.net While research into the antihypertensive properties of compounds from Morus species is ongoing, studies have predominantly focused on other related flavonoids, such as Kuwanon G and Kuwanon H, for their ability to modulate RAS components.

Direct preclinical investigations detailing the dynamics of Angiotensin-Converting Enzyme (ACE) inhibition by this compound are limited. ACE is a key enzyme in the RAS pathway, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. While the broader chemical class of chalcones, to which this compound belongs, has been noted for potential inhibitory effects on ACE, specific kinetic studies and IC₅₀ values for this compound are not prominently documented in existing research. researchgate.net Further investigation is required to characterize the specific interaction between this compound and the ACE enzyme.

Anticancer and Antitumor Activities Research

This compound has been identified as a significant inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) accumulation, a critical mechanism in tumor survival and progression. tandfonline.comekb.eg HIF-1 is a key transcription factor that allows cancer cells to adapt to low-oxygen (hypoxic) environments, which are common within solid tumors. nih.govacs.org By promoting the expression of genes involved in processes like angiogenesis (new blood vessel formation), cell survival, and metastasis, HIF-1α accumulation is strongly linked to aggressive tumor phenotypes. nih.govacs.org

Bioassay-guided fractionation of extracts from Morus species has specifically isolated this compound as an active compound against HIF-1. acs.orgrhhz.net In one comparative study, this compound was found to be the most potent HIF-1 inhibitor among four related kuwanon compounds, demonstrating an IC₅₀ value of 3.2 μM. nih.gov Further research confirmed that by inhibiting the accumulation of HIF-1α protein, this compound also effectively suppresses the secretion of Vascular Endothelial Growth Factor (VEGF), a primary downstream target of HIF-1 and a potent stimulator of angiogenesis. acs.orgrhhz.net

| Compound | Target | Reported Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| This compound | HIF-1α Accumulation | Inhibition of hypoxia-induced HIF-1 activity | 3.2 μM | nih.gov |

The role of this compound in the direct modulation of Protein Kinase C (PKC) activity as part of its anticancer mechanism is not extensively detailed in preclinical studies. PKC comprises a family of enzymes that are crucial in controlling various cellular functions, and their dysregulation is often implicated in cancer. tandfonline.com While research has shown that other flavonoids isolated from Morus species, such as Kuwanon Y and the stilbene (B7821643) derivative Oxyresveratrol, are capable of inhibiting PKC, similar specific findings for this compound are not clearly established. tandfonline.com The potential for this compound to interact with PKC signaling pathways remains an area for future investigation.

Induction of Endoplasmic Reticulum Stress and Apoptosis Pathways

Current preclinical data on this compound does not establish a direct role in the induction of endoplasmic reticulum (ER) stress. However, research has identified its activity in modulating key pathways that regulate apoptosis, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. tandfonline.comijcmas.com

NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancer cells, the NF-κB pathway is constitutively active, which prevents apoptosis and promotes cell proliferation. The inhibition of this pathway is a key strategy in cancer therapy to induce programmed cell death.

Studies have demonstrated that this compound can inhibit NF-κB activity. tandfonline.comresearchgate.net In one investigation using tumor necrosis factor-alpha (TNF-α) activated human cervical cancer (HeLa) cells, this compound was found to strongly inhibit the activity of NF-κB. ijcmas.com This inhibitory effect suggests a potential mechanism by which this compound could exert pro-apoptotic effects, making cancer cells more susceptible to apoptosis. While this points to an influence on apoptotic regulation, further research is required to elucidate the full sequence of molecular events and to determine if upstream mechanisms, such as the induction of ER stress, are involved in this process.

| Compound | Cell Line | Activator | Biological Target | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|---|

| This compound | HeLa | TNF-α | NF-κB | 7.38 | ijcmas.com |

Neurobiological Effects Research

Based on available scientific literature, there are no specific preclinical investigations focusing on the neurobiological effects of the isolated compound this compound.

There is no current research data available that specifically examines the role of this compound in promoting neurogenesis in neural stem cells.

There is no current research data available that specifically investigates the capacity of this compound to modulate the fate determination of neural stem cells.

There is no current research data available that specifically details the effects of this compound on antioxidative stress pathways for the purpose of neuronal protection.

Antibacterial and Antimicrobial Research

While various compounds isolated from Morus alba have been studied for their antimicrobial properties and mechanisms, specific research into the antibacterial activity of this compound is limited.

There is no available scientific evidence from preclinical studies that describes the mechanism of action of this compound in terms of disrupting bacterial membrane permeability.

Proton Motive Force Dissipation

The specific mechanism of proton motive force (PMF) dissipation by this compound has not been extensively detailed in available preclinical research. Generally, the dissipation of PMF is a known antibacterial mechanism where compounds disrupt the electrochemical gradient of protons across the bacterial cell membrane. This gradient is crucial for essential cellular processes, including ATP synthesis, motility, and transport of molecules. While certain flavonoids and antimicrobial agents are known to act via this pathway, leading to bacterial cell death, direct evidence and detailed studies specifically linking this compound to the dissipation of proton motive force are not prominently featured in the current scientific literature.

Synergistic Effects with Conventional Antibiotics

The investigation into the synergistic potential of this compound with conventional antibiotics is an emerging area of interest aimed at combating antibiotic resistance. Preclinical studies suggest that certain flavonoids can enhance the efficacy of antibiotics against resistant bacterial strains. For instance, related compounds such as Kuwanon O have been shown to damage bacterial cell membranes, which may lead to an increased accumulation of antibiotics inside the bacterial cells. researchgate.net This mechanism can inhibit drug efflux pumps, effectively re-sensitizing resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) to antibiotics. researchgate.net While the broader class of prenylated flavonoids is recognized for potential synergistic effects with antibiotics like vancomycin (B549263) and ciprofloxacin, specific data detailing the synergistic interactions of this compound, such as fold-reduction in minimum inhibitory concentrations (MICs) or fractional inhibitory concentration indices (FICI), are not yet widely documented. researchgate.net

Antihyperglycemic Effects Research

This compound, a flavonoid isolated from plants of the Morus genus, has been identified as a compound of interest in the investigation of natural antidiabetic agents. ijmps.orgbohrium.com The antihyperglycemic properties of extracts from Morus alba, containing compounds like this compound, have been noted in preclinical research. nih.gov The therapeutic potential of these flavonoids is often linked to their ability to modulate key pathways in glucose metabolism. ijmps.orgbohrium.com One of the primary molecular mechanisms underlying the antihyperglycemic effect of this compound is its ability to inhibit protein tyrosine phosphatase 1B (PTP1B). ekb.eg

Protein Tyrosine Phosphatase Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) signaling pathway. Its inhibition is considered a promising strategy for the management of type 2 diabetes, as it can enhance insulin sensitivity. dbcop.org this compound has demonstrated notable inhibitory activity against PTP1B in preclinical studies. capes.gov.brlookchem.com

Research has shown that this compound, along with other related Diels-Alder type adducts from Morus species, exhibits significant, dose-dependent inhibition of PTP1B. dbcop.org The inhibitory potential of these compounds is influenced by their molecular structure, particularly the number and position of hydroxyl groups, which facilitate interaction with the enzyme's active site. dbcop.org The inhibitory concentration (IC₅₀) values for this compound have been quantified, highlighting its potency as a PTP1B inhibitor. capes.gov.brlookchem.com

Table 1: PTP1B Inhibitory Activity of this compound

| Compound | IC₅₀ (nM) | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| This compound | 8200 | 8.2 | |

| This compound | 2.7 - 13.8* | dbcop.orgcapes.gov.brlookchem.com |

\Range reported for a group of related compounds including this compound.*

This inhibition of PTP1B by this compound suggests a direct molecular mechanism for its observed antihyperglycemic effects, positioning it as a subject for further investigation in the context of metabolic disorders. ijmps.orgbohrium.com

Methodological Approaches in Preclinical Research on Kuwanon R

In Vitro Experimental Models and Techniques

In vitro studies, meaning "within the glass," are conducted in controlled laboratory environments outside of living organisms, often using cell cultures, test tubes, or other lab equipment neuralink.comemulatebio.com. These methods are crucial for initial screening and mechanistic studies.

Cell line-based assays are a fundamental tool in in vitro preclinical research, allowing scientists to study the effects of compounds on specific cell types emulatebio.com. Various cell lines, including cancer cell lines and those representing different physiological systems, are used to assess the impact of Kuwanon R on cellular processes such as viability, proliferation, and apoptosis emulatebio.comoatext.com. For example, studies on other kuwanons, such as Kuwanon A and Kuwanon M, have utilized gastric cancer cell lines (MKN-45, SGC-7901, HGC-27, and BGC-823) to evaluate anticancer activity and induce apoptosis researchgate.netresearchgate.netresearchgate.net. Kuwanon C has been studied in HeLa (cervical cancer) cells to assess its effects on proliferation, cell cycle, and apoptosis nih.govnih.gov. Kuwanon G has been investigated using Caco-2 (human epithelial colorectal adenocarcinoma) cells to study its effect on gut epithelial barrier integrity mdpi.com. Mouse hippocampal neuronal cell line HT22 has also been used to study the protective effects of Kuwanon G against induced damage spandidos-publications.com.

Enzyme inhibition and kinetic assays are employed to determine if this compound can modulate the activity of specific enzymes and to understand the nature of this interaction. This is particularly relevant when investigating potential therapeutic applications that involve targeting enzymatic pathways. For instance, studies have explored the ability of kuwanon derivatives, including this compound, to inhibit enzymes like tyrosinase and angiotensin-converting enzyme (ACE) rjpharmacognosy.ircoms.events. Research indicates that this compound is among the compounds from Morus alba L. root bark that show potential in inhibiting tyrosinase rjpharmacognosy.ir. Other kuwanons, such as Kuwanon A, B, C, E, and G, have been evaluated for their inhibitory effects on cyclooxygenase (COX)-1 and COX-2 enzymes, with Kuwanon A showing selective COX-2 inhibitory activity researchgate.netnih.gov. Kuwanon G has also been studied for its inhibitory effects on α-glucosidase nih.gov.

| Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |

| Kuwanon A | COX-1 | >100 | >7.1 | nih.gov |

| Kuwanon A | COX-2 | 14 | >7.1 | nih.gov |

| Kuwanon B | COX-1 | 36 | 1.3 | nih.gov |

| Kuwanon B | COX-2 | 28 | 1.3 | nih.gov |

| Kuwanon C | COX-1 | 67 | 1.6 | nih.gov |

| Kuwanon C | COX-2 | 42 | 1.6 | nih.gov |

| Kuwanon E | COX-1 | 46 | 1.4 | nih.gov |

| Kuwanon E | COX-2 | 34 | 1.4 | nih.gov |

| Kuwanon G | COX-1 | >100 | - | nih.gov |

| Kuwanon G | COX-2 | >100 | - | nih.gov |

| Kuwanon G | α-glucosidase | 38.3 | - | nih.gov |

| Kuwanon U | ACE | 43 | - | coms.events |

| Kuwanon E | ACE | 45 | - | coms.events |

| Morusin | ACE | 34 | - | coms.events |

Molecular interaction studies aim to understand how this compound interacts with specific biological targets at a molecular level. Techniques such as molecular docking and binding assays are used to predict or measure the affinity and mode of binding to proteins or other biomolecules nih.govresearchgate.net. In silico molecular docking studies have been used to evaluate the potential of kuwanon compounds, including this compound, as antiviral agents by assessing their binding affinities to viral proteins tmrjournals.comtmrjournals.com. Molecular docking has also been applied to study the interaction of other kuwanons, like Kuwanon G, with enzymes such as α-glucosidase and bacterial β-glucuronidases nih.govbohrium.com. These studies can provide insights into the potential mechanisms of action of this compound by identifying key interaction sites and forces nih.govbohrium.com.

Gene and protein expression profiling techniques are used to analyze changes in the levels of specific genes and proteins within cells or tissues following exposure to this compound. Methods such as quantitative PCR (qPCR), Western blotting, and gene set enrichment analysis (GSEA) can reveal affected signaling pathways and cellular responses nih.govnih.govresearchgate.net. While specific details on this compound's effect on gene and protein expression were not extensively detailed in the provided snippets, research on other kuwanons like Kuwanon A and Kuwanon M has shown they can influence the expression of genes related to ER stress and apoptosis in cancer cells researchgate.netresearchgate.net. Kuwanon G has been shown to increase mRNA and protein levels of ABCA1 in macrophages and regulate glucose metabolism by activating the GLUT4 pathway nih.govresearchgate.net. Kuwanon V has been shown to increase the expression of neuronal genes and proteins in neural stem cells nih.gov.

Flow cytometry is a powerful technique used to analyze various cellular characteristics and processes in a high-throughput manner, including cell cycle distribution, apoptosis, and the generation of reactive oxygen species (ROS) nih.govspandidos-publications.commdpi.com. Studies on other kuwanons, such as Kuwanon M and Kuwanon C, have utilized flow cytometry to assess apoptosis induction and intracellular ROS levels in cancer cells researchgate.netnih.govmdpi.com. Flow cytometry has also been used to determine cell viability and analyze apoptosis in neuronal cells treated with Kuwanon G spandidos-publications.com. This technique allows for the quantitative analysis of cell populations based on their fluorescent properties, providing valuable data on how this compound might influence these cellular events.

In Vivo Preclinical Animal Models and Systems

| Compound/Fraction | Animal Model | Key Findings | Reference |

| Kuwanon-rich fraction | High-salt-diet-fed mice | Decreased heart weight, reduced serum renin and angiotensinogen (B3276523) levels. | mdpi.comresearchgate.net |

| Kuwanon A | Mouse xenograft (gastric cancer) | Inhibited tumor growth. | researchgate.netresearchgate.netresearchgate.net |

| Other Kuwanon derivatives | Turpentine oil-induced model | Reduced mRNA expression of inflammatory parameters (COX-2, TNF-α, IL-1β, IL-6). | researchgate.net |

| Other Kuwanon derivatives | Carrageenan-induced edema model | Suppressed swelling. | researchgate.net |

Disease-Specific Animal Models

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Studies

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body (PK) and how it exerts its pharmacological effects (PD) frontiersin.orgnih.gov. Establishing the relationship between PK and PD is vital for predicting efficacy and guiding dosing strategies. While specific PK-PD studies for this compound were not prominently found, research on other kuwanons, such as kuwanon G, has investigated their metabolic profiles in vivo, identifying numerous metabolites in rats nih.govresearchgate.netnih.gov. This suggests that similar metabolic and PK studies would be necessary for this compound to understand its fate within a living system and how this correlates with observed biological activities. The complexity of metabolism, including potential gut microbiota-mediated biotransformation, can significantly influence the bioavailability and bioactivity of natural products nih.govresearchgate.net.

In Silico Computational Approaches

In silico computational approaches are powerful tools in modern preclinical research, offering cost-effective and efficient ways to predict a compound's properties, interactions, and potential mechanisms of action nih.govrepo4.eufrontiersin.org. These methods complement experimental studies and can help prioritize compounds for further investigation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely used to predict the binding affinity and interaction modes of a small molecule (ligand) with a target protein nih.govresearchgate.netnih.govrjpharmacognosy.irmdpi.comtmrjournals.comresearchgate.netmdpi.comacs.orgbohrium.com. This technique helps to understand how a compound might interact with potential biological targets at the molecular level. Studies on other kuwanons, such as kuwanon G and kuwanon Z, have utilized molecular docking to investigate their binding to various targets, including enzymes like α-glucosidase and proteins involved in inflammatory or antiviral pathways nih.govresearchgate.netnih.govmdpi.comtmrjournals.commdpi.com. For example, molecular docking of kuwanon G and its metabolites with core targets related to diabetic encephalopathy revealed strong binding affinities, suggesting potential mechanisms of action nih.govresearchgate.netnih.gov. Similarly, this compound has been included in molecular docking studies evaluating the tyrosinase inhibitory activity of compounds from Morus alba, demonstrating favorable binding energies with amino acid residues at the active site of the enzyme rjpharmacognosy.irmdpi.com.

Table: Molecular Docking Binding Energies of Selected Compounds with Tyrosinase rjpharmacognosy.ir

| Compound | Binding Energy (kcal/mol) |

| This compound | -9.2 |

| Kojic acid (Control) | -5.7 |

| Arbutin (Control) | -6.7 |

| Mulberroside C | -8.6 |

| Mulberrofuran G | -8.6 |

These docking studies provide theoretical support for the observed biological activities and help identify key interactions between the ligand and the target protein.

Network Pharmacology Analysis

Network pharmacology is an approach that integrates data from various sources, including genomics, proteomics, and metabolomics, to construct networks of drug-target interactions, disease pathways, and biological processes nih.govresearchgate.netnih.govtmrjournals.commedjrf.comtmrjournals.com. This holistic approach helps to understand the complex mechanisms of action of multi-component agents or compounds that may act on multiple targets. Network pharmacology analysis has been applied to study the effects of other kuwanons, such as kuwanon G and kuwanon Z, in the context of conditions like diabetic encephalopathy and viral infections nih.govresearchgate.netnih.govtmrjournals.comtmrjournals.com. These studies have revealed complex interaction networks and identified core targets and pathways potentially modulated by these compounds or their metabolites nih.govresearchgate.netnih.govtmrjournals.comtmrjournals.com. Applying network pharmacology to this compound could help elucidate its potential therapeutic effects by identifying relevant biological networks and pathways it may influence.

Computational Prediction of Drug-Target Interactions

Computational prediction of drug-target interactions (DTIs) utilizes various algorithms and machine learning techniques to predict potential interactions between compounds and biological targets based on their chemical structures, biological activities, and known interaction data nih.govrepo4.eufrontiersin.orgter-arkhiv.runih.gov. This is particularly valuable for identifying potential new targets for known compounds or predicting the targets of novel compounds like this compound. These methods can range from similarity-based approaches to more complex deep learning models nih.govfrontiersin.org. While specific computational DTI predictions solely focused on this compound were not found in the provided results, the general principles and methods described for predicting DTIs for other compounds are applicable nih.govrepo4.eufrontiersin.orgnih.gov. These computational tools can help prioritize potential targets for experimental validation, accelerating the research process.

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Elucidation of Essential Structural Moieties for Biological Activity

The unique chemical architecture of Kuwanon R, featuring isoprenyl groups and a cyclohexene (B86901) ring, presents several key areas for SAR investigation. These structural elements are believed to play a significant role in the compound's interaction with biological targets.

Isoprenoid substituents are a hallmark of many bioactive flavonoids, and their presence in this compound is crucial for its pharmacological effects. The lipophilic nature of isoprenyl groups can enhance the compound's ability to permeate cell membranes, thereby increasing its bioavailability and interaction with intracellular targets.

Studies on various Kuwanon derivatives have highlighted the importance of prenylation for their biological activities. For instance, the presence and position of isoprenyl groups have been shown to influence the anti-inflammatory, antioxidant, and cytotoxic properties of these compounds. While specific data on this compound is not available, research on other prenylated flavonoids suggests that the length and cyclization of the isoprenyl side chain, as well as its point of attachment to the flavonoid core, can significantly modulate bioactivity.

| Structural Feature | Postulated Effect on Bioactivity | Rationale |

|---|---|---|

| Presence of Isoprenyl Groups | Enhancement of activity | Increased lipophilicity, improved membrane permeability, and potential for specific hydrophobic interactions with target proteins. |

| Positional Isomerism | Modulation of activity and selectivity | Alters molecular geometry and electronic properties, influencing binding affinity and specificity for different biological targets. |

| Length and Saturation of Isoprenyl Chain | Fine-tuning of activity | Affects the degree of lipophilicity and the potential for van der Waals interactions within the binding pocket of a target protein. |

This compound belongs to a class of compounds known as Mulberry Diels-Alder-type adducts (MDAAs), which are characterized by a unique cyclohexene scaffold. mdpi.comnih.govkib.ac.cn This structural feature is biosynthetically derived from an intermolecular [4+2] cycloaddition reaction. mdpi.comnih.govkib.ac.cn The rigid and three-dimensional nature of the cyclohexene ring distinguishes this compound from planar flavonoids and likely plays a crucial role in its biological specificity.

The conformational rigidity imposed by the cyclohexene moiety can pre-organize the molecule into a shape that is complementary to the binding site of a specific protein target. This can lead to a higher binding affinity and selectivity compared to more flexible molecules. Furthermore, the stereochemistry of the cyclohexene ring, with its multiple chiral centers, is a critical determinant of biological activity. Different stereoisomers can exhibit vastly different pharmacological profiles due to their distinct spatial arrangements.

While direct evidence for this compound is pending, the cyclohexene ring in other bioactive natural products is known to be a key pharmacophore, contributing to their antitumor, anti-inflammatory, and antimicrobial properties.

| Structural Aspect | Putative Contribution to Bioactivity | Underlying Principle |

|---|---|---|

| Rigid Three-Dimensional Structure | Enhanced binding affinity and selectivity | Reduces the entropic penalty upon binding to a target protein and provides a defined orientation for key interacting functional groups. |

| Stereochemistry | Stereospecific interactions with biological targets | The precise spatial arrangement of substituents on the cyclohexene ring can lead to differential binding to chiral protein pockets. |

| Unique Pharmacophore | Novel mechanism of action | The distinct shape and electronic properties of the cyclohexene moiety may allow for interaction with novel biological targets. |

Molecular Modeling and Advanced Computational Chemistry in SAR

In the absence of extensive empirical SAR data for this compound, computational methods offer a powerful alternative for predicting its biological activities and understanding its interactions with target proteins.

Molecular docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the binding modes of ligands to their protein targets and for estimating the free energy of binding. While no specific molecular docking studies for this compound were found, research on other Kuwanon derivatives provides a framework for how such analyses could be applied.

For example, in silico studies on Kuwanon A, G, and Z have successfully predicted their binding affinities to various protein targets, including cyclooxygenase-2 (COX-2) and viral proteins. tmrjournals.comnih.govnih.govresearchgate.netnih.gov These studies typically involve docking the ligand into the active site of the protein to identify key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, a study on Kuwanon A revealed its strong interaction with Arg120 and Tyr355 at the gate of the COX active site. nih.govnih.gov

Following docking, MD simulations can be employed to assess the stability of the ligand-protein complex over time. The binding free energy can then be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. These calculations can provide a quantitative measure of the binding affinity, which can be correlated with experimental bioactivity data. For other Kuwanon compounds, binding free energies have been reported to be in the range of -5.2 to -9.6 kcal/mol for various targets. tmrjournals.com

| Kuwanon Analog | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Kuwanon A | COX-2 | -7.044 | Arg120, Tyr355, Val89 | nih.govnih.gov |

| Kuwanon G | Various (in silico screen) | -4.87 to -43.41 | Not specified | nih.gov |

| Kuwanon Z | IFNB1 | -9.4 | Not specified | tmrjournals.com |

| Kuwanon Z | IL-6 | -9.6 | Not specified | tmrjournals.com |

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to develop predictive models for the biological activity of natural products. These approaches can analyze large datasets of chemical structures and their associated bioactivities to identify complex SAR patterns that may not be apparent from traditional methods.

For flavonoids, ML algorithms can be trained to predict a wide range of activities, from antioxidant capacity to enzyme inhibition. These models typically use molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties, as input. While specific AI/ML studies on this compound are not yet available, the general applicability of these methods to flavonoids is well-established.

Future research could involve developing quantitative structure-activity relationship (QSAR) models for this compound and its analogs. By training a model on a dataset of related compounds with known activities, it would be possible to predict the bioactivity of new, untested derivatives of this compound. This in silico screening approach could significantly accelerate the discovery of more potent and selective analogs.

Research Gaps, Challenges, and Future Directions for Kuwanon R

Unexplored Biological Activities and Expanding Therapeutic Potential

The current understanding of Kuwanon R's biological activity is exceptionally limited, with preliminary studies indicating potential tyrosinase inhibitory effects. This contrasts sharply with the extensive research into its analogues, such as Kuwanon C, G, and H, which have been shown to possess a diverse range of potent biological activities.

Key Research Gaps:

Limited Pharmacological Screening: Beyond initial tyrosinase inhibition screening, this compound has not been systematically evaluated for other biological activities.

Therapeutic Potential Untapped: The therapeutic areas where this compound could be effective remain entirely speculative and require comprehensive investigation.

Future Directions: Future research should prioritize broad-spectrum screening of this compound to identify novel biological activities. Drawing parallels from its analogues, key areas of investigation should include:

Anticancer Properties: Kuwanon C has shown significant anti-proliferative and pro-apoptotic effects in cancer cells by targeting mitochondria and the endoplasmic reticulum. nih.govnih.gov Investigating this compound's cytotoxicity against various cancer cell lines is a logical and promising next step.

Antiviral Efficacy: Kuwanon C has also been identified as a potential inhibitor of SARS-CoV-2 cell entry. nih.govnih.govmdpi.com Screening this compound against a panel of viruses could uncover new antiviral applications.

Antibacterial Activity: Kuwanon G is effective against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the bacterial membrane's integrity and proton motive force. acs.org Given the urgent need for new antibiotics, this compound should be tested against a range of pathogenic bacteria, including drug-resistant strains.

Anti-inflammatory Effects: Kuwanon T and Sanggenon A have demonstrated anti-inflammatory properties by modulating NF-κB and HO-1/Nrf2 signaling pathways. nih.gov Evaluating this compound in cellular and animal models of inflammation could reveal its potential for treating inflammatory diseases.

| Kuwanon Analogue | Demonstrated Biological Activity | Potential Area of Investigation for this compound |

|---|---|---|

| Kuwanon C | Anticancer, Antiviral (SARS-CoV-2), Antioxidant nih.govnih.govnih.gov | Oncology, Virology |

| Kuwanon G | Antibacterial (MRSA), Anti-inflammatory acs.orgresearchgate.net | Infectious Diseases, Immunology |

| Kuwanon H | Hypotensive clockss.org | Cardiovascular Disease |

| Kuwanon T | Anti-inflammatory nih.gov | Immunology, Neuroinflammation |

Optimization of Natural Product Yield and Sustainable Cultivation

The advancement of this compound from a laboratory curiosity to a viable therapeutic candidate is contingent upon a reliable and sustainable supply. This presents significant challenges related to both its extraction from natural sources and the cultivation of the source plant, Morus spp.

Key Research Gaps and Challenges:

Lack of Targeted Extraction Protocols: There are currently no optimized extraction and purification protocols specifically designed to maximize the yield of this compound from Morus root bark.

Variability in Natural Abundance: The concentration of specific secondary metabolites like this compound can vary significantly based on the Morus species, cultivar, geographical location, and harvest time. taylorfrancis.com

Sustainability Concerns: Over-harvesting of mulberry root bark to obtain small quantities of a single compound is not a sustainable practice.

Future Directions:

Development of Optimized Extraction Methods: Research is needed to develop and optimize selective extraction techniques (e.g., supercritical fluid extraction, ultrasound-assisted extraction) and purification methods (e.g., chromatography) to improve the yield and purity of this compound.

Sustainable Cultivation Practices: Mulberry is a highly adaptable plant that can be cultivated under diverse climatic and soil conditions. researchgate.netmdpi.comtropicalforages.info Future agricultural research should focus on identifying and developing Morus varieties that naturally produce higher concentrations of this compound.

Biotechnological Production: Exploring plant cell culture or metabolic engineering approaches could provide a sustainable and controlled alternative to agricultural cultivation for producing this compound, bypassing the need for harvesting large quantities of plant material.

Advanced Mechanistic Elucidation of Specific Signaling Pathways

Understanding how a compound exerts its biological effects at a molecular level is fundamental for drug development. For this compound, this area is entirely unexplored. The mechanisms of action for other kuwanons, however, provide a roadmap for future investigations.

Key Research Gaps:

No Mechanistic Data: There is a complete absence of studies investigating the molecular targets and signaling pathways modulated by this compound.

Structure-Activity Relationship Unknown: The specific structural features of this compound that would determine its unique biological activities and mechanisms are not understood.

Future Directions: Once a consistent biological activity is identified for this compound, the next critical step is to elucidate its mechanism of action. Potential approaches include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct protein targets of this compound.

Signaling Pathway Analysis: Based on the observed biological effects, researchers should investigate the modulation of key signaling pathways. For instance, if anti-inflammatory activity is confirmed, pathways such as NF-κB, MAPK, and JAK/STAT should be examined, similar to studies on Kuwanon T. nih.gov If anticancer effects are observed, pathways related to apoptosis, cell cycle regulation, and cellular stress (e.g., ROS generation, ER stress), as seen with Kuwanon C, would be primary targets for investigation. nih.gov

Molecular Docking and Simulation: In silico studies can predict the binding of this compound to potential protein targets, guiding experimental validation and providing insights into its structure-activity relationship. researchgate.net

| Kuwanon Analogue | Elucidated Mechanism / Signaling Pathway |

|---|---|

| Kuwanon C | Induces ROS production and ER stress; targets mitochondrial and ER membranes in cancer cells. nih.gov |

| Kuwanon G | Disrupts bacterial membrane integrity and proton motive force in MRSA. acs.org |

| Kuwanon T | Inactivates the NF-κB signaling pathway and induces HO-1 expression via Nrf2 activation. nih.gov |

| Kuwanon A | Activates GADD153 through PERK/elF2α/ATF4 and IRE1/XBP1 signaling in gastric cancer. |

Development of Novel Synthetic Routes and Analogues for Enhanced Efficacy

While natural product isolation is the initial source, total synthesis is crucial for ensuring a scalable supply and for enabling the creation of novel analogues with improved properties. This compound is structurally defined as a Diels-Alder adduct, which informs potential synthetic strategies.

Key Research Gaps and Challenges:

No Published Total Synthesis: A complete, validated synthetic route for this compound has not been published.

Complexity of Diels-Alder Adducts: The synthesis of complex natural products like kuwanons, which are formed via [4+2] cycloaddition reactions, can be challenging, often requiring multi-step processes and careful control of stereochemistry. nih.govacs.org

Analogue Development is Non-Existent: Without a reliable synthetic route, the systematic development and exploration of this compound analogues are impossible.

Future Directions:

Biomimetic Total Synthesis: The development of a total synthesis for this compound, likely via a biomimetic Diels-Alder reaction similar to routes developed for Kuwanon G, H, and E, is a primary objective. nih.govacs.orgresearchgate.net This would involve the synthesis of its precursor molecules, morachalcone A and dehydroprenylisobavachalcone, followed by a [4+2] cycloaddition step.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Once a synthetic route is established, medicinal chemists can create a library of this compound analogues. By systematically modifying different parts of the molecule (e.g., the prenyl groups, hydroxylation patterns), researchers can conduct SAR studies to identify which structural features are essential for its biological activity and potentially develop new compounds with enhanced potency or improved pharmacokinetic properties. nih.gov

Translational Research from Preclinical Models to Applied Studies

Translational research bridges the gap between basic scientific discoveries and their application in human health. For this compound, this journey has not yet begun. The path from a natural compound to a clinical drug is fraught with challenges, often referred to as the "valley of death" where promising preclinical findings fail to translate into effective therapies. nih.govresearchgate.net

Key Research Gaps and Challenges:

Absence of Preclinical Data: There are no published in vivo studies in animal models to validate any potential therapeutic effects of this compound.

Pharmacokinetics and Bioavailability Unknown: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been studied. Poor bioavailability is a common challenge for flavonoid compounds.

General Translational Hurdles: Moving any new compound forward faces significant obstacles, including manufacturing at scale, navigating complex regulatory approvals, and securing funding. cytivalifesciences.comnih.govresearchgate.net

Future Directions: The progression of this compound toward clinical application requires a systematic, multi-stage approach:

Fundamental Preclinical Research: First, the foundational research outlined in the previous sections must be completed. This includes comprehensive in vitro screening to identify a clear biological activity and elucidation of its mechanism of action.

Development of Animal Models: Once a promising therapeutic effect is confirmed in vitro, appropriate animal models of the relevant disease (e.g., tumor xenograft models for cancer, infection models for antibacterial activity) must be used to evaluate in vivo efficacy. nih.gov

Pharmacokinetic and Toxicological Studies: Rigorous studies are required to understand the ADME profile of this compound and to establish a preliminary safety profile before any consideration of human trials.

Addressing Translational Barriers: Should this compound show promise in preclinical models, researchers will need to form interdisciplinary teams to tackle the challenges of process development for large-scale synthesis, formulation to improve bioavailability, and navigating the regulatory pathway for investigational new drug (IND) applications.

Q & A

Q. How should ecological studies evaluate this compound’s role in plant-environment interactions?

- Answer : Design field experiments with controlled variables (soil type, herbivore presence). Quantify this compound levels via LC-MS in response to stressors (e.g., drought, pathogens). Use ecological modeling to assess its role in plant defense or allelopathy .

Methodological Frameworks

- Data Contradiction Analysis : Apply Bradford Hill criteria (dose-response, consistency) to distinguish causal relationships from spurious correlations .

- Interdisciplinary Integration : Use systems biology frameworks to link this compound’s chemical properties to ecological or pharmacological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.